molecular formula C10H11ClN4 B13277668 6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

Cat. No.: B13277668
M. Wt: 222.67 g/mol
InChI Key: VPCXZRAKHNXEAS-UHFFFAOYSA-N
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Description

6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 3-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridinamine: Lacks the pyrazole moiety, making it less versatile in certain applications.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Contains the pyrazole moiety but lacks the pyridine ring, limiting its use in some contexts.

    6-Chloro-N-(pyridin-3-ylmethyl)pyridin-3-amine: Similar structure but without the methyl group on the pyrazole ring, affecting its reactivity and properties.

Uniqueness

6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is unique due to the presence of both the chloro-substituted pyridine ring and the methyl-substituted pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H11ClN4/c1-7-8(5-14-15-7)4-12-9-2-3-10(11)13-6-9/h2-3,5-6,12H,4H2,1H3,(H,14,15)

InChI Key

VPCXZRAKHNXEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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